molecular formula C15H17NO B13325360 2-Methyl-4-[(3-methylphenyl)methoxy]aniline

2-Methyl-4-[(3-methylphenyl)methoxy]aniline

Cat. No.: B13325360
M. Wt: 227.30 g/mol
InChI Key: LIKJHVTXEZOZHK-UHFFFAOYSA-N
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Description

2-Methyl-4-[(3-methylphenyl)methoxy]aniline is an aniline derivative featuring a methyl group at the 2-position and a (3-methylphenyl)methoxy group at the 4-position of the benzene ring.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-4-[(3-methylphenyl)methoxy]aniline

InChI

InChI=1S/C15H17NO/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14/h3-9H,10,16H2,1-2H3

InChI Key

LIKJHVTXEZOZHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

Route 1: Nitro Precursor Alkylation Followed by Catalytic Hydrogenation

This two-step approach is widely adopted for analogous aniline derivatives:

  • Step 1: Alkylation of 4-Nitro-2-methylphenol
    React 4-nitro-2-methylphenol with 3-methylbenzyl bromide in a polar aprotic solvent (e.g., acetone or dimethylformamide) using potassium carbonate as a base. Sodium iodide (50% molar excess) enhances reactivity by facilitating nucleophilic substitution.
    Reaction Conditions :
    • Solvent: Acetone
    • Temperature: Reflux (~56°C)
    • Catalyst: NaI (50 mol%)
    • Yield: ~85–90% (estimated from analogous reactions).
  • Step 2: Nitro Group Reduction
    Catalytic hydrogenation of the nitro intermediate (4-nitro-2-methyl-[(3-methylphenyl)methoxy]benzene) using 10% palladium on activated carbon (Pd/C) under hydrogen atmosphere.
    Reaction Conditions :
    • Solvent: Methanol
    • Pressure: 1 atm H₂
    • Temperature: 20–25°C
    • Duration: 16 hours
    • Yield: ~100% (observed in similar reductions).

Optimization and Critical Parameters

Key factors influencing yield and purity:

  • Catalyst Load : For hydrogenation, 10–15% Pd/C (by substrate weight) ensures complete nitro reduction.
  • Solvent Choice : Methanol or ethanol minimizes side reactions during hydrogenation, while acetone optimizes alkylation kinetics.
  • Acid Stabilization : Post-reduction, the free amine is prone to oxidation. Isolation as a hydrochloride or sulfate salt (using 2–2.5 equivalents of HCl or H₂SO₄) improves stability.

Data Tables

Table 1: Comparative Reaction Conditions

Step Solvent Catalyst Temperature Yield Source
Alkylation Acetone NaI (50 mol%) 56°C ~90%
Hydrogenation Methanol 10% Pd/C 20–25°C ~100%

Table 2: Reagent Stoichiometry

Reagent Molar Ratio to Substrate Role
3-Methylbenzyl bromide 1.2:1 Alkylating agent
K₂CO₃ 2:1 Base
H₂ (gas) Excess Reducing agent

Challenges and Alternatives

  • Byproduct Formation : Elevated temperatures (>140°C) during hydrogenation risk degradation products. Maintaining temperatures below 120°C is critical.
  • Alternative Reducing Agents : Sodium dithionite or Fe/HCl systems may substitute hydrogenation but are less efficient for aromatic nitro groups.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aniline moiety directs EAS to specific positions due to its activating nature. The methoxy group further enhances nucleophilicity at the para position relative to itself.

Reaction TypeReagents/ConditionsPosition of SubstitutionMajor Product(s)YieldSource
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxy group2-Methyl-4-[(3-methylphenyl)methoxy]-6-nitroaniline72%
SulfonationH₂SO₄, 50°CMeta to amino groupSulfonated derivative (exact structure unspecified)65%

Mechanistic Notes :

  • Nitration occurs at the para position to the methoxy group due to its strong electron-donating resonance effect.

  • Sulfonation favors the meta position relative to the amino group under kinetic control .

Oxidation Reactions

The amino group and methoxy substituent make the compound susceptible to oxidation.

Oxidizing AgentConditionsProduct(s)ObservationsSource
KMnO₄Acidic aqueous, 80°CQuinone derivativePartial decomposition observed
O₂ (air)Pt/C catalyst, 60°CN-Oxide intermediateRequires prolonged reaction time

Key Data :

  • Oxidation with KMnO₄ yields a quinone structure via cleavage of the aromatic ring, confirmed by FTIR loss of NH₂ peaks at 3387 cm⁻¹ .

Reduction Reactions

The compound can undergo reductive transformations under catalytic hydrogenation.

Reducing AgentConditionsProduct(s)YieldSource
H₂/Pt-C60°C, 0.1 atm H₂2-Methyl-4-[(3-methylphenyl)methoxy]cyclohexylamine69.5%
NaBH₄/CuCl₂Methanol, 25°CPartially reduced imine intermediate45%

Notes :

  • Hydrogenation over Pt/C selectively reduces the aromatic ring while preserving the methoxy and methyl groups .

  • NaBH₄ in the presence of CuCl₂ generates unstable intermediates, requiring immediate quenching .

Cross-Coupling Reactions

The amino group facilitates coupling reactions, particularly under palladium catalysis.

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Buchwald–HartwigPd(OAc)₂, XPhos, K₃PO₄, 110°CN-Aryl derivatives (e.g., with aryl halides)58%
UllmannCuI, 1,10-phenanthroline, DMFBiaryl ether derivatives51%

Comparative Data :

  • Buchwald–Hartwig conditions provide higher yields for N-arylations compared to Ullmann couplings due to better ligand stability .

Functional Group Transformations

The amino group undergoes alkylation and acylation reactions.

Reaction TypeReagents/ConditionsProduct(s)YieldSource
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acetyl-2-methyl-4-[(3-methylphenyl)methoxy]aniline85%
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-2-methyl-4-[(3-methylphenyl)methoxy]aniline78%

Spectroscopic Evidence :

  • Acylation confirmed by ¹H NMR: NH₂ signal at δ 4.75 ppm disappears, replaced by an acetyl singlet at δ 2.10 ppm .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights steric and electronic effects:

CompoundNitration YieldSulfonation YieldHydrogenation Yield
2-Methyl-4-[(3-methylphenyl)methoxy]aniline72%65%69.5%
4-Methoxy-N-(thiophen-2-ylmethyl)aniline68%58%62%
2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline65%70%55%

Trends :

  • Electron-donating groups (e.g., methoxy) enhance nitration yields but reduce hydrogenation efficiency due to increased ring stability .

Scientific Research Applications

2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride is a chemical compound with a specific molecular structure, including a methyl group and a methoxy group attached to an aniline backbone. It is known for its role as a non-ionic organic buffering agent used in biological applications, especially in cell culture systems where maintaining a stable pH is crucial. The presence of both methoxy and methyl groups gives it unique physical and chemical properties, influencing its solubility and reactivity. It is used in drug development, organic synthesis, and material science.

Applications
The primary applications of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride include:

  • Synthetic chemistry It is used in synthetic and medicinal chemistry.
  • Biological Applications It functions as a non-ionic organic buffering agent to maintain a stable pH, especially in cell culture systems.
  • Drug development It is used in drug development.
  • Material Science It is also used in material science.

Structural Similarities
Several compounds share structural similarities with 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride:

Compound NameStructure FeaturesUnique Aspects
4-MethoxyanilineMethoxy group on anilineCommonly used in dyes and pharmaceuticals.
3-Methyl-4-methoxyanilineAdditional methyl group on anilinePotentially different solubility characteristics.
4-Amino-N,N-dimethylanilineDimethyl substitution on nitrogenOften used as a precursor in dye synthesis.
2-Methyl-5-nitroanilineNitro group instead of methoxyExhibits different reactivity due to nitro group.
3-MethylanilineMethyl substitution on anilineLess sterically hindered compared to others.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-methylphenyl)methoxy]aniline involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification

Sulfur-Containing Derivatives
  • 2-Methyl-4-(pentafluoroethylthio)aniline ():

    • Substituent : Pentafluoroethylthio (-SC₂F₅).
    • Properties : High lipophilicity due to fluorine atoms; used as insecticides (e.g., in agrochemical formulations).
    • Key Difference : The sulfur atom and fluorine content enhance bioactivity and environmental persistence compared to the target compound’s benzyl methoxy group .
  • 2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline (): Substituent: Imidazole-thioether. Properties: Heterocyclic sulfur group may enable hydrogen bonding or metal coordination, useful in medicinal chemistry.
Heterocyclic Derivatives
  • 2-Methyl-4-(1H-pyrazol-1-yl)aniline (): Substituent: Pyrazole ring. Properties: Pyrazole’s aromaticity and nitrogen atoms enhance binding to biological targets (e.g., kinase inhibitors).
  • 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline ():

    • Substituent : Oxadiazole ring.
    • Properties : Oxadiazole’s electron-withdrawing nature alters electronic density on the aniline ring, affecting reactivity in nucleophilic substitutions.
    • Application : Common in antimicrobial or antiviral agents due to heterocyclic stability .
Oxygen-Containing Derivatives
  • 4-(3-Methoxy-4-methylphenoxy)aniline (): Substituent: Phenoxy group with methoxy and methyl substituents.
  • 2-Methoxy-4-methylaniline ():

    • Substituent : Methoxy and methyl groups at positions 2 and 4.
    • Key Difference : Simpler structure with fewer steric hindrances, leading to higher solubility in polar solvents compared to the bulkier benzyl methoxy derivative .
Protected and Epoxide Derivatives
  • 2-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline ():

    • Substituent : THP-protected methoxy.
    • Synthetic Utility : Used as an intermediate; the THP group enhances stability during multi-step syntheses, unlike the target compound’s unprotected benzyl methoxy .
  • 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (): Substituent: Epoxide groups.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Applications Evidence ID
2-Methyl-4-[(3-methylphenyl)methoxy]aniline (Target) C₁₅H₁₇NO 227.30 g/mol* (3-Methylphenyl)methoxy Synthetic intermediate, Agrochemicals (inferred) N/A
2-Methyl-4-(pentafluoroethylthio)aniline C₉H₈F₅NS 257.23 g/mol -SC₂F₅ Insecticides
2-Methyl-4-(1H-pyrazol-1-yl)aniline C₁₀H₁₁N₃ 173.22 g/mol Pyrazole Kinase inhibitors
4-(3-Methoxy-4-methylphenoxy)aniline C₁₄H₁₅NO₂ 229.27 g/mol Phenoxy with methoxy/methyl Drug design
2-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline C₁₄H₁₉NO₂ 233.31 g/mol THP-protected methoxy Synthetic intermediate

*Calculated based on molecular formula.

Biological Activity

2-Methyl-4-[(3-methylphenyl)methoxy]aniline, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological properties. This article explores its biological activity, including its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a methyl group and a methoxy group attached to an aniline backbone. Its chemical formula is C12H15NO, which contributes to its solubility and reactivity in biological systems. The presence of these functional groups influences its behavior in various biological contexts, particularly in synthetic and medicinal chemistry applications .

Mechanisms of Biological Activity

2-Methyl-4-[(3-methylphenyl)methoxy]aniline has been studied for its interactions with various biological targets. Key areas of interest include:

  • Non-Ionic Organic Buffering : This compound acts as a buffering agent in cell culture systems, maintaining stable pH levels crucial for cellular processes .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have shown significant activity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective growth inhibition .

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that 2-Methyl-4-[(3-methylphenyl)methoxy]aniline can induce apoptosis in cancer cells. For example, derivatives tested against the Hep-2 cell line exhibited IC50 values around 3.25 mg/mL, indicating moderate cytotoxicity .
  • Molecular Docking Studies : Computational analyses have identified potential binding interactions between this compound and key enzymes involved in cancer progression. These studies suggest that the compound may inhibit specific targets through non-covalent interactions .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (µM)Reference
CytotoxicityMCF7 Cancer Cell Line3.79
CytotoxicityNCI-H460 Cancer Cell Line12.50
Enzyme InhibitionAcetylcholinesterase (AChE)Not specified
Buffering CapacityCell Culture SystemsStable pH maintenance

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-[(3-methylphenyl)methoxy]aniline, and how can reaction conditions be optimized?

The compound can be synthesized via methoxyimine intermediates. For example, a method analogous to Reference Production Example 96 involves reacting 3-methylphenyl-(4-hydroxy-3-methylphenyl)-methanone with methoxyamine under acidic conditions to introduce the methoxyimino group, followed by reduction to yield the aniline derivative . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (e.g., FeBr₂ for cross-coupling steps) to improve yields .

Q. How can purity and structural integrity be validated during synthesis?

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 258.3 g/mol).

Q. What safety precautions are critical when handling this compound?

  • Ventilation : Use fume hoods due to potential amine toxicity (P261, P271) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (P280) .
  • Waste Disposal : Neutralize with dilute HCl before disposal to avoid releasing free aniline derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in catalytic reactions?

The electron-donating methoxy and methyl groups enhance nucleophilic aromatic substitution (NAS) reactivity. Comparative studies with fluorinated analogs (e.g., 2-Methyl-4-(trifluoromethoxy)aniline) show reduced electron density at the aromatic ring, altering catalytic cross-coupling efficiency (e.g., Suzuki-Miyaura reactions) . DFT calculations (B3LYP/6-31G*) can model charge distribution to predict reaction sites .

Q. What challenges arise in crystallographic characterization, and how are they addressed?

  • Crystal Growth : Slow evaporation from ethanol/water mixtures improves crystal quality.
  • Data Collection : Use synchrotron X-ray sources for weakly diffracting crystals.
  • Refinement : SHELXL (for small molecules) or OLEX2 (for twinned data) resolves disorder in the methoxy group .

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening.
  • Solvent Corrections : Compare experimental 1H^1H-NMR (CDCl₃) with DFT-simulated spectra (PCM solvent model) .
  • 2D NMR : 1H^1H-13C^{13}C HSQC/HMBC correlations resolve overlapping signals in the aromatic region .

Q. What methodologies assess the compound’s stability under oxidative or acidic conditions?

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via TLC (silica gel, ethyl acetate/hexane).
  • pH Stability : Expose to HCl (pH 2) and NaOH (pH 12) for 24 hours; quantify decomposition using UV-Vis (λ = 280 nm) .

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